molecular formula C12H16 B7969116 1-But-3-enyl-4-ethylbenzene

1-But-3-enyl-4-ethylbenzene

Cat. No.: B7969116
M. Wt: 160.25 g/mol
InChI Key: BMBXHBFTRZCXFO-UHFFFAOYSA-N
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Description

1-But-3-enyl-4-ethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of ethylbenzene, featuring a but-3-enyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-But-3-enyl-4-ethylbenzene can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: : This method involves the alkylation of ethylbenzene with 3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

  • Heck Reaction: : Another method involves the palladium-catalyzed coupling of ethylbenzene with 3-butenyl halides. This reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-But-3-enyl-4-ethylbenzene undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding benzoic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Hydrogenation of the double bond in the but-3-enyl group can be achieved using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C or PtO2 catalyst.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.

Major Products Formed

    Oxidation: Benzoic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

1-But-3-enyl-4-ethylbenzene has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

  • Biology: : The compound can be used in the study of biological pathways involving aromatic hydrocarbons. It may serve as a model compound for understanding the metabolism and toxicity of similar substances.

  • Medicine: : Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.

  • Industry: : The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 1-But-3-enyl-4-ethylbenzene involves its interaction with molecular targets through various pathways:

  • Electrophilic Aromatic Substitution: : The benzene ring can undergo electrophilic substitution reactions, forming intermediates such as arenium ions. These intermediates can then react further to yield substituted products.

  • Oxidation and Reduction: : The compound can be oxidized or reduced, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

1-But-3-enyl-4-ethylbenzene can be compared with other similar compounds such as:

  • Ethylbenzene: : A simpler derivative with only an ethyl group attached to the benzene ring. It is widely used in the production of styrene.

  • Butylbenzene: : Contains a butyl group attached to the benzene ring. It is used in the manufacture of various chemicals and materials.

  • Styrene: : Features a vinyl group attached to the benzene ring. It is a key monomer in the production of polystyrene and other polymers.

The uniqueness of this compound lies in the presence of both an ethyl and a but-3-enyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

1-but-3-enyl-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3,7-10H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBXHBFTRZCXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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